molecular formula C21H15Br2ClN2O3 B8556662 Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride

Xanthylium, 3,6-diamino-4,5-dibromo-9-(2-(methoxycarbonyl)phenyl)-, chloride

Cat. No. B8556662
M. Wt: 538.6 g/mol
InChI Key: MUDCDMMNYVJLEB-UHFFFAOYSA-N
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Patent
US05773460

Procedure details

2-(4, 5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid ethyl ester hydrochloride; 2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid octyl ester hydrochloride; 2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride; 2-(6-ethyl amino-3-ethyl imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride; and photoactivable derivatives thereof. These derivatives are utilized in an amount to achieve appropriate intracellular levels of the derivative when irradiation of a suitable wavelength and intensity is applied to photoactivate the derivative and thereby induce cell killing.
Name
2-(4, 5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid ethyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid octyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(6-ethyl amino-3-ethyl imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([O:4][C:5](=[O:30])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[C:13]2[C:18]([O:19][C:20]3[C:25]=1[CH:24]=[CH:23][C:22](=[NH:26])[C:21]=3[Br:27])=[C:17]([Br:28])[C:16]([NH2:29])=[CH:15][CH:14]=2)C.Cl.C(OC(=O)C1C=CC=CC=1C1C2C(OC3C=1C=CC(=N)C=3Br)=C(Br)C(N)=CC=2)CCCCCCC.Cl.C(OC(=O)C1C=CC=CC=1C1C2C(OC3C=1C=CC(=N)C=3Br)=C(Br)C(N)=CC=2)CCC.Cl.C(OC(=O)C1C=CC=CC=1C1C2C(OC3C=1C(=N)C(N)C(CC)C=3)=CC(CC)=CC=2)CCC>>[ClH:1].[CH3:2][O:4][C:5](=[O:30])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[C:13]2[C:18]([O:19][C:20]3[C:25]=1[CH:24]=[CH:23][C:22](=[NH:26])[C:21]=3[Br:27])=[C:17]([Br:28])[C:16]([NH2:29])=[CH:15][CH:14]=2 |f:0.1,2.3,4.5,6.7,8.9|

Inputs

Step One
Name
2-(4, 5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid ethyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC(C1=C(C=CC=C1)C=1C2=CC=C(C(=C2OC2=C(C(C=CC12)=N)Br)Br)N)=O
Step Two
Name
2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid octyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCCCCCC)OC(C1=C(C=CC=C1)C=1C2=CC=C(C(=C2OC2=C(C(C=CC12)=N)Br)Br)N)=O
Step Three
Name
2-(4,5-dibromo-6-amino-3-imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)OC(C1=C(C=CC=C1)C=1C2=CC=C(C(=C2OC2=C(C(C=CC12)=N)Br)Br)N)=O
Step Four
Name
2-(6-ethyl amino-3-ethyl imino-3H-xanthen-9-yl)-benzoic acid n-butyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)OC(C1=C(C=CC=C1)C=1C2=CC=C(C=C2OC2=CC(C(C(C12)=N)N)CC)CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
intracellular levels of the derivative when irradiation of a suitable wavelength and intensity

Outcomes

Product
Name
Type
Smiles
Cl.COC(C1=C(C=CC=C1)C=1C2=CC=C(C(=C2OC2=C(C(C=CC12)=N)Br)Br)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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